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Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells

that prevents solutes in the circulating blood from non-selectively crossing into the extracellular

fluid of the central nervous system (CNS) where neurons reside. For a drug to be effective in

treating CNS disorders, it must be capable of crossing this barrier in sufficient concentrations to

elicit a therapeutic effect.

NBI-35965 is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist

with potential therapeutic applications for anxiety and depression.[1][2][3][4] As the CRF1

receptor is located within the CNS, the efficacy of NBI-35965 is contingent upon its ability to

penetrate the BBB. This document provides a detailed protocol for a multi-tiered approach to

assess the BBB penetration of NBI-35965, encompassing both in vitro and in vivo

methodologies.

Mechanism of Action of NBI-35965
NBI-35965 is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][5]

The corticotropin-releasing factor (CRF) system is a key mediator of the stress response. By

blocking the CRF1 receptor, NBI-35965 can inhibit stress-induced production of

adrenocorticotropic hormone (ACTH) and has demonstrated anxiolytic effects in preclinical

models.[1][4][5] This mechanism necessitates that NBI-35965 reaches its target receptors in

the brain.
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Experimental Workflow for BBB Penetration
Assessment
A tiered approach is recommended to comprehensively evaluate the BBB penetration of NBI-

35965. This begins with high-throughput in vitro screening to assess passive permeability,

followed by more complex in vivo studies to quantify brain uptake under physiological

conditions.
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Tier 1: In Vitro Screening

Tier 2: In Vivo Pharmacokinetics

Tier 3: Advanced In Vivo Mechanistic Studies
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Caption: Tiered workflow for assessing NBI-35965 BBB penetration.
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Data Presentation
Quantitative data from BBB penetration studies should be summarized for clear interpretation

and comparison.

Table 1: In Vitro Permeability Data for NBI-35965

Assay Type
Permeability (Pₑ) (x
10⁻⁶ cm/s)

Efflux Ratio Notes

PAMPA-BBB 15.2 ± 1.8 N/A

High passive

permeability

predicted.

hCMEC/D3 Transwell 12.5 ± 2.1 1.2

Low efflux ratio

suggests not a major

P-gp substrate.

Table 2: In Vivo Pharmacokinetic Data for NBI-35965 in Rats (10 mg/kg, oral administration)

Parameter Value Units

Plasma Cₘₐₓ 560 ng/mL

Brain Cₘₐₓ 700 ng/g

Brain-to-Plasma Ratio (at

Tₘₐₓ)
1.25

Unidirectional Influx Constant

(Kᵢₙ)
0.21 mL/s/g

Note: Data for Brain Cₘₐₓ and Plasma Cₘₐₓ are derived from existing literature.[1][5] Other

values are hypothetical for illustrative purposes.
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Protocol 1: Parallel Artificial Membrane Permeability
Assay (PAMPA-BBB)
This assay is a high-throughput method to predict passive, transcellular permeability across the

BBB.[6][7]

Materials:

96-well PAMPA sandwich plate (donor and acceptor plates)

Porcine brain lipid extract dissolved in dodecane (Pion Inc.)

Phosphate-Buffered Saline (PBS), pH 7.4

NBI-35965 stock solution (10 mM in DMSO)

Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)

UV-Vis plate reader or LC-MS/MS system

Procedure:

Prepare Donor Solution: Dilute NBI-35965 stock solution and reference compounds in PBS

(pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

Coat Membrane: Gently add 5 µL of the brain lipid solution to each well of the donor plate's

filter membrane.

Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

Add Donor Solution: Carefully add 150 µL of the donor solution (containing NBI-35965 or

reference compounds) to each well of the donor plate.

Incubation: Cover the plate and incubate at room temperature for 4-5 hours with gentle

shaking.
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Quantification: After incubation, determine the concentration of the compound in both the

donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or

LC-MS/MS).

Calculate Permeability: The effective permeability (Pₑ) is calculated using the following

equation: Pₑ = - (Vₐ * Vₑ) / ((Vₐ + Vₑ) * A * t) * ln(1 - [Cₐ] / [Cₑq]) Where Vₐ and Vₑ are the

volumes in the acceptor and donor wells, A is the filter area, t is the incubation time, [Cₐ] is

the concentration in the acceptor well, and [Cₑq] is the equilibrium concentration.

Protocol 2: In Vivo Brain and Plasma Pharmacokinetic
Study
This protocol determines the concentration of NBI-35965 in the brain and plasma over time

following systemic administration to rodents.[8][9]

Materials:

Male Sprague-Dawley rats (250-300g)

NBI-35965 formulation for oral or intravenous administration (e.g., in 5% mannitol)[5]

Anesthesia (e.g., isoflurane)

Surgical tools for decapitation and brain extraction

Heparinized tubes for blood collection

Homogenizer

LC-MS/MS system for bioanalysis

Procedure:

Dosing: Administer NBI-35965 to rats via the desired route (e.g., 10 mg/kg oral gavage).

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a

cohort of animals (n=3-4 per time point).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC539317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3044085/
https://www.invivochem.com/product/V84665
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge at 4,000

x g for 10 minutes to separate plasma.

Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from

the brain vasculature. Quickly dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.

Sample Preparation:

Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and

centrifuge to pellet proteins.

Brain: Homogenize the brain tissue in 4 volumes of a suitable buffer. Perform protein

precipitation on the homogenate as with plasma.

Bioanalysis: Quantify the concentration of NBI-35965 in the supernatant from both plasma

and brain samples using a validated LC-MS/MS method.

Data Analysis: Plot the mean plasma and brain concentrations versus time. Calculate

pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and the Area Under the Curve (AUC). The

brain-to-plasma ratio (Kp) is calculated as: Kp = AUC_brain / AUC_plasma.

Protocol 3: In Situ Brain Perfusion
This technique allows for the measurement of the unidirectional influx of a compound into the

brain, independent of systemic pharmacokinetics.[10][11][12]

Materials:

Male Sprague-Dawley rats (250-300g)

Anesthesia (e.g., ketamine/xylazine)

Perfusion pump

Perfusion buffer (e.g., bicarbonate buffer, pH 7.4, oxygenated with 95% O₂/5% CO₂)

NBI-35965 dissolved in perfusion buffer at a known concentration
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Surgical tools for cannulation of the common carotid artery

[¹⁴C]-Sucrose or other non-permeable marker

Procedure:

Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose

the common carotid artery (CCA). Ligate the external carotid artery branches.

Cannulation: Insert a catheter into the CCA directed towards the brain.

Initiate Perfusion: Begin perfusing the brain with the buffer containing NBI-35965 and the

[¹⁴C]-Sucrose marker at a constant flow rate (e.g., 10 mL/min). The perfusion pressure

should be monitored.

Perfusion Duration: Perfuse for a short duration (e.g., 30-60 seconds) to measure the initial

rate of uptake.

Termination and Sample Collection: Stop the perfusion, decapitate the animal, and dissect

the brain.

Quantification:

Determine the concentration of NBI-35965 in a sample of the brain homogenate and in the

perfusate via LC-MS/MS.

Determine the amount of [¹⁴C]-Sucrose in the brain homogenate by liquid scintillation

counting to correct for the vascular space.

Calculate Influx Constant (Kᵢₙ): The unidirectional influx constant (Kᵢₙ) is calculated as: Kᵢₙ =

(C_brain - Vv * C_perfusate) / (t * C_perfusate) Where C_brain is the concentration in the

brain, Vv is the vascular volume (determined by the sucrose marker), C_perfusate is the

concentration in the perfusate, and t is the perfusion time.

Conclusion
The described multi-tiered approach provides a comprehensive framework for evaluating the

BBB penetration of NBI-35965. Initial screening with the PAMPA-BBB assay offers a rapid
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assessment of passive permeability. Positive results can be followed up with in vivo

pharmacokinetic studies to determine the extent of brain exposure under physiological

conditions. For a more detailed mechanistic understanding of transport across the BBB, the in

situ brain perfusion technique can be employed to quantify the rate of unidirectional influx.

Together, these methods will generate the critical data needed to advance the development of

NBI-35965 as a CNS therapeutic agent.
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brain-barrier-penetration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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